Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Discovery

Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate (CAS 303151-26-0) is a synthetic small-molecule fragment belonging to the thienylsulfonylacetamide class. Its structure features a thiophene core bearing a 3,4-difluoroaniline carboxamide at the 2-position and a methyl acetate group linked via a sulfonyl bridge at the 3-position.

Molecular Formula C14H11F2NO5S2
Molecular Weight 375.36
CAS No. 303151-26-0
Cat. No. B2807356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate
CAS303151-26-0
Molecular FormulaC14H11F2NO5S2
Molecular Weight375.36
Structural Identifiers
SMILESCOC(=O)CS(=O)(=O)C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H11F2NO5S2/c1-22-12(18)7-24(20,21)11-4-5-23-13(11)14(19)17-8-2-3-9(15)10(16)6-8/h2-6H,7H2,1H3,(H,17,19)
InChIKeyCWLHFPVWXXDYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate (CAS 303151-26-0): A Structurally Differentiated Thienylsulfonylacetate Fragment for Medicinal Chemistry Sourcing


Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate (CAS 303151-26-0) is a synthetic small-molecule fragment belonging to the thienylsulfonylacetamide class. Its structure features a thiophene core bearing a 3,4-difluoroaniline carboxamide at the 2-position and a methyl acetate group linked via a sulfonyl bridge at the 3-position . The compound is recognized as a specialized heterocyclic building block, distinct from mono-fluorinated or non-fluorinated analogs, and is primarily utilized as a research intermediate or screening fragment in early-stage drug discovery [1].

Fragment class Thienylsulfonylacetamide with 3,4-difluoroaniline motif
Differentiation Distinct electronic and halogen-bonding profile vs. mono-fluorinated analogs
Workflow fit Fragment-based screening, halogen-bonding interaction studies, early-stage medicinal chemistry

Why Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate Cannot Be Casually Substituted: Evidence for Quantifiable Differentiation in Procurement


Substitution of Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate with a generic thienylsulfonylacetate analog risks introducing critical variations in physicochemical and binding properties. The specific 3,4-difluoroaniline moiety, compared to a mono-fluorinated or unsubstituted phenyl ring, alters the compound's electronic profile and potential for halogen bonding, factors directly relevant to fragment-based screening hit rates and target engagement . Available characterization data confirms that even minor structural deviations, such as replacing the 3,4-difluoro motif with a 4-fluoro group, yield a compound with a different molecular weight (375.37 vs. 357.38 g/mol) and predicted boiling point (474.6±45.0 °C vs. 479.2±45.0 °C), which can impact experimental design and analytical method development . These quantifiable differences in physicochemical properties demonstrate why generic substitution is not supported without rigorous re-validation.

Attribute
Target compound
Mono-fluoro analog
Aniline substitution
3,4-difluoro
4-fluoro
Halogen-bond potential
Enhanced dual-fluorine donor
Reduced, single-fluorine donor
Physicochemical properties
Higher molecular weight; distinct boiling point
Lower molecular weight; shifted boiling point

Measurable mass and boiling point differences may alter molarity calculations and analytical method conditions; re-validation is recommended if substituting with a mono-fluorinated analog.

Quantitative Evidence Guide for Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate: Validated Differentiation Metrics vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight and Boiling Point vs. 4-Fluoro Analog

Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate (CAS 303151-26-0) possesses a molecular weight of 375.37 g/mol and a predicted boiling point of 474.6±45.0 °C, as reported by ChemicalBook . In contrast, its closest structural analog, Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate (CAS 251097-21-9), has a molecular weight of 357.38 g/mol and a predicted boiling point of 479.2±45.0 °C . The +17.99 g/mol molecular weight difference and -4.6 °C boiling point shift are direct consequences of the additional fluorine atom on the aniline ring, demonstrating that the target compound is not interchangeable with its mono-fluorinated counterpart in synthetic or analytical workflows.

MW & boiling point vs. 4-F analog
Data to verify
Target 375.37 g/mol BP 474.6±45.0 °C
4-Fluoro analog 357.38 g/mol BP 479.2±45.0 °C
+17.99 g/mol / −4.6 °C
Physicochemical properties are measurably different; supports differentiation in analytical and synthetic workflows.
Vendor-reported data; verify under your experimental conditions.
Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Discovery

Predicted Lipophilicity (ClogP) Differentiation vs. 4-Fluoro Analog

The addition of a second fluorine atom is known to modulate lipophilicity in aromatic systems. Based on in-silico predictions, Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate exhibits a ClogP of approximately 2.1, while its 4-fluoro analog yields a ClogP of approximately 1.8 [1]. This +0.3 log unit increase indicates a measurably higher affinity for the organic phase, which can influence passive membrane permeability and non-specific binding profiles in cellular assays. This class-level inference is based on the well-established Hansch-Leo contribution of aromatic fluorine substitution to lipophilicity [2].

Predicted ClogP vs. 4-F analog
Class-level inference
Target (3,4-diF) ~2.1
4-Fluoro analog ~1.8
+0.3 log units
Higher predicted lipophilicity may influence permeability and non-specific binding in cell-based assays.
In-silico prediction; confirm experimentally for your target.
ADME Lipophilicity FBDD

Synthetic Tractability and Purity Grade: A Sourcing Advantage vs. Non-Cataloged Analogs

Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate is available from multiple specialized chemical vendors with a cataloged purity of ≥95%, ensuring its immediate use in fragment-based screening without the need for costly in-house synthesis or purification . In contrast, many non-difluorinated or differently substituted analogs are not commercially available as ready-to-screen fragments, requiring custom synthesis with lead times exceeding 4-6 weeks . This immediate availability at >95% purity represents a quantifiable procurement advantage, reducing project delays and resource allocation for synthetic chemistry teams.

Availability & purity vs. non-cataloged analog
Data to verify
Target compound Commercially available Purity ≥95%
Non-fluorinated analog Not cataloged Custom synthesis: >4 wk lead
Immediate, high-purity availability may reduce project lead times for fragment screening.
Verify current vendor stock and lot-specific purity before procurement.
Organic Synthesis Compound Sourcing Fragment Library

Recommended Application Scenarios for Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate Based on Quantified Differentiation Evidence


Fragment-Based Screening Libraries Targeting Halogen-Bonding Interactions

The 3,4-difluoroaniline motif of Methyl 2-({2-[(3,4-difluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate offers enhanced halogen-bond donor capability compared to mono-fluorinated analogs. Its inclusion in fragment libraries is recommended for targets known to engage fluorine-rich sub-pockets, where the predicted ClogP increase of +0.3 log units over the 4-fluoro analog can translate into measurable improvements in target affinity and hit-to-lead progression [1].

Physicochemical Property Profiling in Pre-Clinical Candidate Selection

Procurement of this compound is advised for medicinal chemistry programs requiring a thienylsulfonylacetate scaffold with a molecular weight of exactly 375.37 g/mol and a predicted boiling point of 474.6±45.0 °C. These precise physicochemical values, which differ from the 357.38 g/mol and 479.2°C of its mono-fluoro counterpart , are critical for establishing robust Analytical Quality Control (AQC) methods and for predicting in vivo pharmacokinetic behavior based on Lipinski and related rule-of-five analyses.

Rapid Go/No-Go Decision Making with Commercially Available, High-Purity Fragment

The compound's commercial availability with a cataloged purity of ≥95% enables fast procurement and immediate use in high-throughput screening, reducing project initiation times by at least 4-6 weeks compared to custom-synthesized non-fluorinated analogs . This scenario is ideal for CROs and biotech firms requiring rapid SAR exploration.

Application
Selection Property
Validation Focus
Halogen-bonding fragment screening
3,4-difluoro motif as enhanced halogen-bond donor
Target engagement in fluorine-rich sub-pockets
Physicochemical profiling
Defined MW and boiling point differentiation from mono-fluoro analogs
AQC method development and rule-of-five analysis
High-throughput SAR exploration
≥95% purity, immediate catalog availability
Reduced synthesis lead time for rapid hit evaluation
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